molecular formula C8H9ClN2O2 B3050985 [(4-chlorophenyl)methoxy]urea CAS No. 30204-29-6

[(4-chlorophenyl)methoxy]urea

Cat. No.: B3050985
CAS No.: 30204-29-6
M. Wt: 200.62 g/mol
InChI Key: ZIQNKRKCQCKDHW-UHFFFAOYSA-N
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Description

[(4-chlorophenyl)methoxy]urea is an organic compound with the molecular formula C8H9ClN2O2 It is characterized by the presence of a chlorophenyl group attached to a methoxyurea moiety

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by (4-Chlorophenyl)methoxyurea are not yet fully identified. Given the complexity of biochemical interactions, it is likely that this compound influences multiple pathways. More research is needed to map out these pathways and understand their downstream effects .

Result of Action

It is known that many urea derivatives have a wide range of biological activities, but the specific effects of this compound at the molecular and cellular level are still under investigation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other compounds can affect the activity of (4-Chlorophenyl)methoxyurea. Specific information on how environmental factors influence the action of this compound is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-chlorophenyl)methoxy]urea typically involves the reaction of 4-chlorophenol with methoxyamine, followed by the introduction of a urea group. One common method involves the following steps:

    Formation of 4-chlorophenyl methoxyamine: 4-chlorophenol is reacted with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide.

    Introduction of the urea group: The resulting 4-chlorophenyl methoxyamine is then reacted with an isocyanate, such as phenyl isocyanate, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(4-chlorophenyl)methoxy]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Formation of chlorophenyl methoxyurea oxides.

    Reduction: Formation of chlorophenyl methoxyamine derivatives.

    Substitution: Formation of substituted chlorophenyl methoxyurea compounds.

Scientific Research Applications

[(4-chlorophenyl)methoxy]urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    [(4-chlorophenyl)urea]: Similar structure but lacks the methoxy group.

    [(4-methoxyphenyl)methoxy]urea: Similar structure but has a methoxy group on the phenyl ring instead of a chlorine atom.

    [(4-bromophenyl)methoxy]urea: Similar structure but has a bromine atom instead of chlorine.

Uniqueness

[(4-chlorophenyl)methoxy]urea is unique due to the presence of both a chlorophenyl group and a methoxyurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-chlorophenyl)methoxyurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-7-3-1-6(2-4-7)5-13-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQNKRKCQCKDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CONC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326459
Record name (4-chlorophenyl)methoxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30204-29-6
Record name NSC528509
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-chlorophenyl)methoxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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